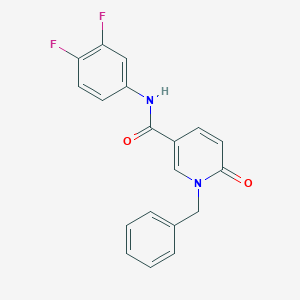
1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as L-type calcium channel blocker, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is synthesized using a multi-step process, and its mechanism of action involves the inhibition of calcium ion influx into cells. In
Applications De Recherche Scientifique
Chemical Synthesis and Imidization Studies
Research conducted by Koton et al. (1984) examined the kinetics of transformation of polyamic acid into a copolymer containing imide and isoimide rings, highlighting the influence of the reaction medium on the formation of these structures. The study provided insights into the chemical imidization process, crucial for understanding the synthesis and applications of polyimides and related compounds (Koton, Kudryavtsev, Zubkov, Yakimanskiĭ, Meleshko, & Bogorad, 1984).
Applications in Pervaporation Membranes
Xu and Wang (2015) explored the synthesis of novel carboxyl-containing polyimides for ethanol dehydration via pervaporation, demonstrating the potential application of such compounds in separation processes. This work sheds light on the utility of polyimides synthesized from similar chemical frameworks in enhancing membrane performance for industrial separations (Xu & Wang, 2015).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Their work contributes to the broader understanding of the chemical behavior of related dihydropyridine derivatives, which is valuable for the design of novel organic compounds with specific functionalities (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Activity
A study by Devarasetty, Vantikommu, Anireddy, and Srinivas (2019) synthesized novel dihydropyrimidine derivatives to assess their antimicrobial activity, demonstrating the potential pharmaceutical applications of compounds with a similar structural basis. This research contributes to the development of new antimicrobial agents, highlighting the versatility of dihydropyridine derivatives in medicinal chemistry (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Synthesis and Characterization of Polyamides
Research by Choi and Jung (2004) on the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units demonstrates the application of dihydropyridine derivatives in creating materials with enhanced thermal stability and solubility. This study underscores the importance of structural modifications in tailoring the properties of polymeric materials for advanced applications (Choi & Jung, 2004).
Propriétés
IUPAC Name |
1-benzyl-N-(3,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIVRSBEHQCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



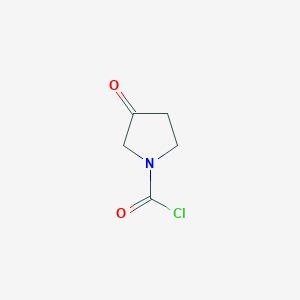
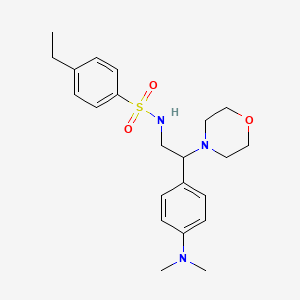
![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)
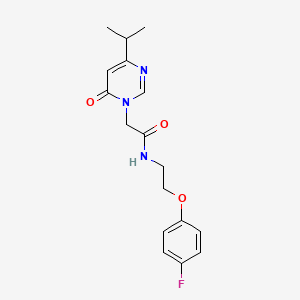
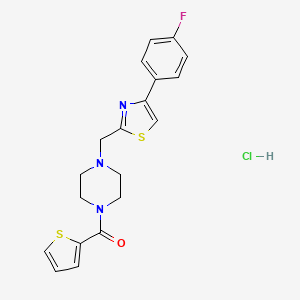
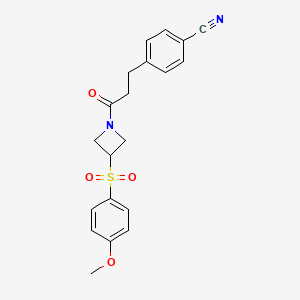
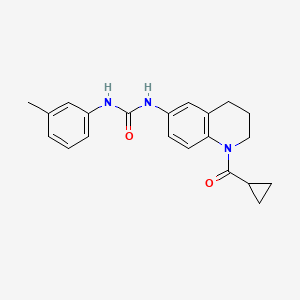

![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)